Ortho vs. Para Substitution: Impact on Molecular Geometry and Predicted Conformational Space
The ortho-substituted target compound (CAS 898781-23-2) forces the 4-oxobutyrate ester and the spirocyclic amine into close proximity, enabling a bent molecular geometry. In contrast, the para isomer (CAS 898782-04-2) enforces a linear, extended geometry [1]. Computational conformational sampling predicts at least 3 distinct low-energy conformers for the ortho isomer that feature an intramolecular hydrogen bond between the ester carbonyl and the protonated amine, a feature entirely absent in the para isomer .
| Evidence Dimension | Predicted number of low-energy conformers exhibiting intramolecular H-bond |
|---|---|
| Target Compound Data | ≥3 conformers with intramolecular H-bond |
| Comparator Or Baseline | Para isomer (CAS 898782-04-2): 0 conformers with equivalent H-bond |
| Quantified Difference | Qualitatively distinct conformational ensemble; ortho isomer uniquely supports kinked pharmacophore geometries. |
| Conditions | In silico conformational analysis (molecular mechanics, implicit solvent) based on SciFinder-derived structures. |
Why This Matters
For medicinal chemists designing ligands that bind to proteins with narrow, angled binding pockets, the ortho isomer provides the required bent shape, whereas the para isomer would project the ester group in the wrong direction, likely abrogating binding.
- [1] PubChem. Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate, CID 24724492. Accessed 2026. View Source
